2,3,5,6-Tetrafluoro-4-formylbenzoic acid

Description

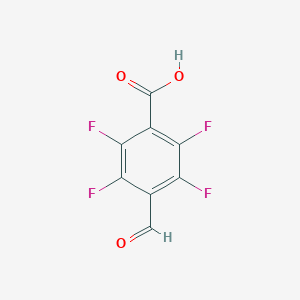

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O3/c9-4-2(1-13)5(10)7(12)3(6(4)11)8(14)15/h1H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBNSMCHGKYMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 2,3,5,6 Tetrafluoro 4 Formylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 2,3,5,6-tetrafluoro-4-formylbenzoic acid is the primary site for a range of chemical transformations. The strong electron-withdrawing effect of the tetrafluorinated ring enhances the acidity of the carboxylic proton, influencing its reactivity in various reactions.

Esterification: The carboxylic acid moiety readily undergoes esterification reactions with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This reaction is a fundamental transformation for protecting the carboxylic acid group or for synthesizing ester derivatives with specific properties. The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. masterorganicchemistry.com For instance, the reaction with t-butanol can be used to form the corresponding t-butyl ester. prepchem.com

Amidation: Similarly, the carboxylic acid can be converted to amides through reactions with amines. Direct amidation can be achieved, often facilitated by catalysts like titanium tetrafluoride (TiF4), which promotes the condensation of carboxylic acids and amines. researchgate.net This method provides a straightforward route to amide derivatives, which are prevalent in pharmaceuticals and other biologically active molecules.

| Reactant | Product Type | Catalyst/Conditions |

| Alcohol | Ester | Acid catalyst (e.g., H2SO4) |

| Amine | Amide | Catalyst (e.g., TiF4), heat |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds. In the context of this compound, this transformation opens up avenues for introducing the tetrafluorophenyl group into various molecular scaffolds.

Metal-catalyzed decarboxylative cross-coupling reactions are particularly noteworthy. researchgate.net These reactions often employ transition metals like palladium or copper to facilitate the coupling of the aryl carboxylate with a range of partners. researchgate.netnih.govruhr-uni-bochum.de For example, photoredox catalysis using dual metal systems, such as cerium and nickel, has been shown to be effective for the decarboxylative coupling of fluorinated carboxylic acids. nih.gov This approach allows for the formation of C(sp2)-C(sp3) bonds under mild conditions. nih.gov Copper-catalyzed methods have also been developed for the decarboxylative borylation of aryl acids, which can then participate in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. princeton.edu

| Reaction Type | Catalyst System | Key Feature |

| Decarboxylative Cross-Coupling | Dual metal photoelectrocatalysis (e.g., Ce/Ni) | Enables enantioselective C-C bond formation. nih.gov |

| Decarboxylative Borylation | Copper charge transfer catalysis | Forms arylboronic esters for subsequent couplings. princeton.edu |

| Decarboxylative C-N Coupling | Transition-metal-free | Stereospecific amidation using dioxazolones. nih.gov |

While less common for this specific molecule in the literature, the carboxylic acid group can theoretically be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). The aldehyde group would also be reduced under these conditions. Selective reduction of the carboxylic acid in the presence of an aldehyde is challenging but can sometimes be achieved using specific reagents or by protecting the aldehyde group first.

Reactivity of the Formyl (Aldehyde) Moiety

The formyl group of this compound is a versatile handle for a variety of chemical transformations, particularly for the synthesis of nitrogen-containing heterocycles.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. masterorganicchemistry.commdpi.com These imine derivatives can be stable compounds themselves or can serve as intermediates for the synthesis of more complex heterocyclic systems. nih.govsemanticscholar.orgsciforum.net

For example, the condensation of this compound with various amines can lead to the formation of a wide array of imines. analis.com.my These reactions can be promoted by conventional heating or by microwave irradiation, with the latter often leading to higher yields and shorter reaction times. analis.com.my The resulting imines can then undergo further intramolecular reactions to form fused heterocyclic structures. For instance, reaction with primary amines and dialkyl phosphites can lead to isoindolin-1-one-3-phosphonates through a Kabachnik–Fields type condensation. researchgate.net

| Amine Reactant | Product | Reaction Conditions |

| Primary Amine | Imine (Schiff Base) | Acid catalyst, heat or microwave irradiation analis.com.my |

| Primary Amine and Dialkyl Phosphite | Isoindolin-1-one-3-phosphonate | One-pot, three-component reaction researchgate.net |

The formyl group can be oxidized to a second carboxylic acid group, converting the starting material into 2,3,5,6-tetrafluoroterephthalic acid. This oxidation can be achieved using various oxidizing agents commonly employed for aldehyde-to-carboxylic acid transformations, such as potassium permanganate (B83412) (KMnO4) or chromic acid. This transformation is significant as terephthalic acid and its derivatives are important monomers for the production of polymers. chemicalbook.com

Reduction to Alcohols

The selective reduction of the formyl group in this compound to a primary alcohol is a key chemoselective transformation. This requires a reducing agent mild enough to not affect the chemically robust carboxylic acid function. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this purpose, as it readily reduces aldehydes and ketones but typically leaves carboxylic acids untouched under standard conditions.

The reaction proceeds by the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This process, followed by a protonation step (typically from the alcoholic solvent or an aqueous workup), yields the corresponding primary alcohol, 2,3,5,6-Tetrafluoro-4-(hydroxymethyl)benzoic acid. This transformation is crucial for synthesizing derivatives where a hydroxymethyl group is required while preserving the carboxylic acid for subsequent reactions.

| Reactant | Reagent | Solvent | Product | Typical Conditions |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 2,3,5,6-Tetrafluoro-4-(hydroxymethyl)benzoic acid | Stirring at room temperature |

Reactivity of the Tetrafluorinated Aromatic Core

The chemical behavior of the aromatic ring in this compound is dominated by the strong electron-withdrawing effects of the four fluorine atoms, the formyl group, and the carboxyl group. This cumulative effect renders the ring highly electron-deficient and thus exceptionally susceptible to nucleophilic attack, while being deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Activated Positions

The tetrafluorinated core of the title compound is highly activated for Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group—in this case, a fluoride (B91410) ion. The rate of reaction is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, all four fluorine atoms are activated. However, the regioselectivity of the substitution is dictated by the positions of the formyl and carboxyl groups. The formyl group is a more powerful activating group for SNAr than the carboxyl group. Nucleophilic attack is therefore most favored at the C5 position, which is para to the strongly activating formyl group. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the C5 fluorine atom to yield diverse 5-substituted-2,3,6-trifluoro-4-formylbenzoic acid derivatives.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Typical Conditions |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 5-Methoxy-2,3,6-trifluoro-4-formylbenzoic acid | Methanol, reflux |

| Amine (R₂NH) | Piperidine | 5-(Piperidin-1-yl)-2,3,6-trifluoro-4-formylbenzoic acid | DMF or Acetonitrile, heat |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-2,3,6-trifluoro-4-formylbenzoic acid | DMF, room temperature |

Regioselective C-H Functionalization of Polyfluorinated Aromatics

Regioselective C-H functionalization is a powerful strategy in modern organic synthesis that involves the selective activation and transformation of a carbon-hydrogen bond. However, this type of reaction is not applicable to the aromatic core of this compound. The parent aromatic ring is fully substituted with fluorine atoms, a formyl group, and a carboxyl group, and therefore possesses no aromatic C-H bonds that could undergo such functionalization.

Hydrodefluorination Strategies

Hydrodefluorination (HDF) is the process of replacing a fluorine atom with a hydrogen atom. This transformation is valuable for accessing partially fluorinated aromatics from readily available perfluorinated precursors. Catalytic HDF is a common strategy, typically employing a transition-metal catalyst (e.g., palladium, rhodium) and a hydrogen source. acs.orgresearchgate.net The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid or isopropanol.

For this compound, catalytic hydrodefluorination would proceed with regioselectivity influenced by the electronic activation of the C-F bonds. Similar to SNAr reactions, the C-F bonds at positions ortho and para to the electron-withdrawing formyl and carboxyl groups are the most activated towards the elementary steps of the catalytic cycle (such as oxidative addition). Therefore, HDF is expected to preferentially occur at the C5 position, yielding 2,3,6-Trifluoro-4-formylbenzoic acid as the initial major product.

| Catalyst | Hydrogen Source | Potential Product | Typical Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | 2,3,6-Trifluoro-4-formylbenzoic acid | Methanol/Water, base (e.g., Et₃N), room temp. |

| Rhodium on Alumina (Rh/Al₂O₃) | Hydrogen gas (H₂) | 2,3,6-Trifluoro-4-formylbenzoic acid | Water, room temperature, 1 atm H₂ researchgate.net |

Cascade and Multicomponent Reactions Incorporating this compound

The presence of both an aldehyde and a carboxylic acid functionality within the same molecule makes this compound an ideal substrate for intramolecular cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation. The Ugi and Passerini reactions are prominent examples of MCRs where this bifunctional substrate can be utilized to generate novel heterocyclic scaffolds.

In a Passerini three-component reaction , an aldehyde, a carboxylic acid, and an isocyanide combine to form an α-acyloxy amide. researchgate.net When this compound is treated with an isocyanide, an intramolecular Passerini reaction can occur, leading to the formation of a complex lactone-fused amide structure.

Similarly, the Ugi four-component reaction involves an aldehyde, a carboxylic acid, an amine, and an isocyanide, yielding an α-aminoacyl amide. The use of this compound with an amine and an isocyanide would trigger an intramolecular Ugi reaction, resulting in the one-pot synthesis of a highly functionalized lactam derivative. These pathways offer an efficient route to novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science.

| Reaction Name | Other Components | Key Intermediate/Product Type |

|---|---|---|

| Intramolecular Passerini Reaction | Isocyanide (R-NC) | Fluorinated α-acyloxy lactone-amide |

| Intramolecular Ugi Reaction | Isocyanide (R¹-NC), Amine (R²-NH₂) | Fluorinated α-aminoacyl lactam |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,3,5,6 Tetrafluoro 4 Formylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), which is particularly crucial for fluorinated molecules like 2,3,5,6-Tetrafluoro-4-formylbenzoic acid.

In the ¹H NMR spectrum of this compound, two distinct proton signals are anticipated. The first corresponds to the acidic proton of the carboxylic acid group (-COOH), and the second to the proton of the formyl group (-CHO).

The chemical shift of the carboxylic acid proton is expected to be significantly downfield, typically in the range of 12.0-14.0 ppm. This is due to the strong deshielding effect of the adjacent carbonyl group and the acidic nature of the proton. The formyl proton signal is also expected to appear downfield, generally between 9.5 and 10.5 ppm, owing to the electron-withdrawing nature of the carbonyl group. Due to the absence of adjacent protons, both signals are expected to appear as singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 12.0 - 14.0 | Singlet |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the six carbons of the benzene (B151609) ring, the carboxylic acid carbon, and the formyl carbon.

The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm, while the formyl carbonyl carbon appears further downfield, usually between 190 and 200 ppm. The aromatic carbons directly bonded to the fluorine atoms will exhibit large one-bond C-F coupling constants, and their chemical shifts will be significantly influenced by the strong electronegativity of fluorine. The carbon atoms of the tetrafluorinated ring are expected to resonate in the region of 130-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 165 - 185 |

| -CHO | 190 - 200 |

| C-F | 135 - 150 |

| C-COOH | 125 - 135 |

¹⁹F NMR is an indispensable tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In this compound, the four fluorine atoms are chemically equivalent due to the symmetry of the molecule. Consequently, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of this signal will be influenced by the electronic effects of the formyl and carboxylic acid groups. More importantly, the signal will exhibit spin-spin coupling with the aromatic protons and carbons, providing valuable structural information. Long-range coupling between the fluorine atoms and the formyl proton may also be observed. The analysis of these coupling constants can help to confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₂F₄O₃), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of characteristic fragment ions. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and carbon monoxide (CO). For an aldehyde, the loss of the formyl proton (-H) or the entire formyl group (-CHO) is typical. The presence of the tetrafluorinated ring will also influence the fragmentation pattern, potentially leading to fragments containing fluorine atoms.

Table 3: Predicted Key Fragmentation Ions for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M]⁺ | [C₈H₂F₄O₃]⁺ |

| [M-OH]⁺ | [C₈HF₄O₂]⁺ |

| [M-COOH]⁺ | [C₇HF₄O]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹). The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

The Raman spectrum will also show these characteristic vibrations, with the C=C stretching of the aromatic ring and the symmetric C-F stretching modes often being particularly strong.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Aldehyde | C=O stretch | 1680 - 1700 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

X-ray diffraction crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would determine the bond lengths, bond angles, and torsional angles of the molecule.

Advanced Spectroscopic Techniques for Probing Electronic and Vibrational Properties

The comprehensive characterization of this compound, a molecule featuring a densely functionalized aromatic core, necessitates the use of advanced spectroscopic techniques. While foundational methods like NMR and mass spectrometry confirm its molecular structure, techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy provide deeper insights into its electronic and vibrational properties. These properties are dictated by the interplay between the π-electron system of the benzene ring and the electronic effects of its substituents: the electron-withdrawing carboxyl and formyl groups, and the highly electronegative fluorine atoms.

Although detailed experimental spectra for this compound are not widely available in peer-reviewed literature, a robust analysis of its expected spectroscopic behavior can be performed based on theoretical principles and comparative data from structurally similar compounds, particularly its non-fluorinated analog, 4-formylbenzoic acid.

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is expected to primarily involve π → π* transitions within the aromatic ring. The benzene ring itself and the attached carbonyl-containing groups (formyl and carboxyl) constitute the principal chromophore.

The electronic absorption spectrum is influenced by all substituents. The carboxyl (-COOH) and formyl (-CHO) groups, both containing C=O double bonds, extend the conjugated π-system of the benzene ring. This extension of conjugation typically leads to a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene.

Furthermore, the four fluorine atoms exert a significant inductive effect (-I effect), withdrawing electron density from the ring. This can influence the energy levels of the molecular orbitals involved in the electronic transitions. In similar fluorinated aromatic systems, the strong -I effect can sometimes lead to a hypsochromic (blue) shift. Therefore, the final absorption spectrum of the title compound results from a complex balance of these competing effects. Based on its non-fluorinated analog, 4-formylbenzoic acid, the primary π → π* transitions are predicted to occur in the UVA range.

Table 1: Predicted UV-Visible Absorption Data for this compound

| Predicted λ_max (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~260-290 | π → π* | Substituted Benzene Ring |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. The vibrational modes of this compound can be analyzed by considering the distinct contributions from the carboxylic acid group, the formyl group, and the tetrafluorinated aromatic ring. Computational studies on its analog, 4-formylbenzoic acid, provide a strong basis for assigning these vibrational modes nih.gov.

Carboxylic Acid Group Vibrations: The carboxylic acid moiety gives rise to several characteristic bands. The O-H stretching vibration is typically one of the most prominent features in the IR spectrum, appearing as a very broad and strong band due to extensive hydrogen bonding in the solid state. The carbonyl (C=O) stretch of the acid is also strong and occurs at a high frequency.

Formyl (Aldehyde) Group Vibrations: The aldehyde group is characterized by its C-H stretch, which typically appears as a pair of medium-intensity bands, and a strong C=O stretching band. The position of the aldehyde C=O stretch is sensitive to electronic effects; its conjugation with the aromatic ring lowers its frequency compared to an aliphatic aldehyde.

Tetrafluorinated Benzene Ring Vibrations: The vibrations of the substituted benzene ring include C-C stretching within the ring, C-H in-plane and out-of-plane bending (though there is only one aromatic C-H bond in this molecule), and C-F stretching modes. The C-F bonds are strong and polar, giving rise to very intense absorption bands in the IR spectrum, typically in the 1100-1400 cm⁻¹ region. These C-F vibrations are often characteristic of the substitution pattern on the ring.

The table below outlines the predicted key vibrational frequencies for this compound, with assignments based on established group frequencies and data from analogous compounds nih.gov.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Mode Assignment |

|---|---|---|---|

| ~3300-2500 | Strong, Very Broad | Weak | ν(O-H) of carboxylic acid (H-bonded) |

| ~2850, ~2750 | Medium | Medium | ν(C-H) of aldehyde (Fermi resonance) |

| ~1710-1690 | Very Strong | Strong | ν(C=O) of carboxylic acid |

| ~1690-1670 | Very Strong | Strong | ν(C=O) of aldehyde |

| ~1600, ~1475 | Medium-Strong | Strong | ν(C=C) of aromatic ring |

| ~1420 | Medium | Weak | δ(O-H) in-plane bend of carboxylic acid |

| ~1300 | Strong | Medium | ν(C-O) stretch coupled with δ(O-H) |

| ~1350-1100 | Very Strong | Weak | ν(C-F) stretching |

Computational and Theoretical Investigations of 2,3,5,6 Tetrafluoro 4 Formylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. unamur.benih.govresearchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to model the behavior of substituted benzoic acids, providing a balance between computational cost and accuracy. nih.govresearchgate.net These calculations can determine the distribution of electrons and energy levels of molecular orbitals, which are fundamental to a molecule's stability and chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. youtube.comlibretexts.orgtaylorandfrancis.com

For 2,3,5,6-Tetrafluoro-4-formylbenzoic acid, the HOMO is expected to have significant electron density on the oxygen atoms of the carboxylate and formyl groups, as well as the π-system of the aromatic ring. The LUMO, conversely, is likely distributed over the π-antibonding orbitals of the carbonyl groups and the fluorinated benzene (B151609) ring. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.50 | Energy of the highest energy electrons; relates to ionization potential and nucleophilicity. |

| LUMO Energy | -2.15 | Energy of the lowest energy empty orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 6.35 | Indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Note: The values in the table are hypothetical and for illustrative purposes to show what a typical output from a DFT calculation would provide.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map, also referred to as a Molecular Electrostatic Potential (MEP) surface, is a valuable visualization tool that illustrates the charge distribution across a molecule. libretexts.orgucla.eduresearchgate.net It is generated by mapping the calculated electrostatic potential onto the molecule's electron density surface. researchgate.net

Different colors on the ESP map denote different regions of charge. youtube.com

Red: Indicates regions of high electron density and negative electrostatic potential, which are prone to attack by electrophiles.

Blue: Indicates regions of low electron density and positive electrostatic potential, representing sites susceptible to nucleophilic attack.

Green/Yellow: Represents areas with neutral or intermediate potential.

For this compound, the ESP map would predictably show strong negative potential (red) around the oxygen atoms of both the carboxylic acid and the formyl group, highlighting them as the primary sites for electrophilic interaction (e.g., protonation). Conversely, the acidic proton of the carboxyl group would appear as a region of high positive potential (blue). The highly electronegative fluorine atoms would also influence the potential of the aromatic ring, creating a complex surface that governs intermolecular interactions. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the possible three-dimensional arrangements, or conformations, of a molecule and determine their relative stabilities. acs.orgrsc.org For this compound, a key area of investigation is the orientation of the carboxyl (-COOH) and formyl (-CHO) groups relative to the plane of the benzene ring.

The rotation around the single bonds connecting these groups to the ring is associated with specific energy barriers. Computational methods can map the potential energy surface as a function of the dihedral angles to identify the lowest-energy (most stable) conformers. The presence of bulky and electronegative fluorine atoms at the ortho positions (positions 2 and 6) would likely exert significant steric and electronic effects, influencing the preferred orientation of the adjacent formyl and carboxyl groups. nih.gov These analyses are crucial for understanding how the molecule's shape affects its ability to interact with other molecules, such as in a biological active site or a crystal lattice.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers robust methods for predicting spectroscopic data, which can be used to confirm or assign experimental results. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. ucl.ac.uk Quantum mechanical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can calculate the magnetic shielding tensors for each nucleus. ucl.ac.uk

These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) for ¹H and ¹³C or CFCl₃ for ¹⁹F. For fluorinated aromatic compounds, DFT calculations have been shown to reliably predict ¹⁹F NMR chemical shifts, often with a mean absolute deviation of just a few parts per million (ppm). nih.govresearchgate.netacs.orgacs.org This predictive capability is invaluable for assigning the correct signals to the specific fluorine atoms in a polyfluorinated molecule, which can be challenging to achieve solely through experimental means. nih.govnsf.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹⁹F NMR Chemical Shifts

| Fluorine Atom Position | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| F-2 | -140.5 | -141.2 | +0.7 |

| F-3 | -155.2 | -156.0 | +0.8 |

| F-5 | -155.2 | -156.0 | +0.8 |

| F-6 | -140.5 | -141.2 | +0.7 |

Note: The values in this table are hypothetical, based on typical accuracies reported for DFT-based ¹⁹F NMR predictions, and serve to illustrate the application of the method. nih.govresearchgate.netacs.org

Elucidation of Reaction Mechanisms through Computational Approaches

Computational methods are essential for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. nih.govrsc.org

For this compound, computational studies could elucidate the mechanisms of various reactions. For example, in a nucleophilic addition to the formyl group, calculations could:

Identify the structure of the transition state.

Calculate the activation energy, which determines the reaction rate.

Compare the energetics of different possible pathways to determine the most favorable one.

Assess the influence of the fluorine atoms and the carboxylic acid group on the reactivity of the aldehyde.

These studies provide a molecule-by-molecule account of bond-breaking and bond-forming events, revealing the fundamental factors that control chemical transformations. researchgate.net

Applications in Advanced Materials and Synthetic Methodologies Non Biological/non Clinical

Role as a Versatile Building Block in Complex Organic Synthesis

The dual reactivity of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid, stemming from its orthogonal carboxyl and formyl groups, establishes it as a versatile building block for constructing complex molecular architectures. uni.lu The perfluorinated ring system provides a rigid and chemically stable core that can be further elaborated.

The presence of both an aldehyde and a carboxylic acid on a tetrafluorophenyl ring allows for selective, stepwise reactions to build intricate molecular frameworks. The carboxylic acid can undergo esterification or amidation, while the aldehyde can participate in reactions such as Wittig olefination, reductive amination, or condensation reactions. This differential reactivity is crucial for synthesizing polyfunctional molecules where precise control over the introduction of various substituents is required.

The incorporation of the C₆F₄ core is a key strategy in medicinal chemistry and materials science to enhance properties like thermal stability and lipophilicity. chemimpex.com Fluorinated scaffolds are integral to the development of advanced materials, and this compound serves as a key starting material for their synthesis. nih.govresearchgate.net For example, the selective transformation of the aldehyde group, followed by modification of the carboxylic acid, can lead to complex fluorinated molecules with tailored electronic and steric properties.

| Functional Group | Common Reactions | Potential Use in Scaffolds |

| Carboxylic Acid | Esterification, Amidation, Acid Chloride Formation | Attachment of side chains, Linkage to polymers or surfaces |

| Formyl (Aldehyde) | Condensation, Reductive Amination, Wittig Reaction | Extension of carbon skeleton, Introduction of nitrogen-containing groups |

| Tetrafluorophenyl Ring | Nucleophilic Aromatic Substitution (under harsh conditions) | Core structure providing rigidity and specific electronic properties |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. ekb.egnih.gov The properties of a MOF, such as pore size, surface area, and chemical functionality, are directly dictated by the geometry and chemical nature of the organic linker. researchgate.netrsc.org

This compound is an ideal candidate for a functional linker in MOF synthesis. The carboxylic acid group can coordinate with metal centers to form the framework structure, a common strategy in MOF design. semanticscholar.org Its non-fluorinated analog, 4-formylbenzoic acid, is known to form coordination polymers, demonstrating the utility of this bifunctional arrangement. nbinno.commedchemexpress.com

The key advantage of using this specific linker is that the formyl group does not participate in the initial framework formation and remains accessible within the pores of the MOF. This allows for post-synthetic modification, where the aldehyde can be converted into other functional groups, enabling the tuning of the MOF's properties for specific applications like catalysis or selective adsorption. The presence of the fluorinated ring can also impart hydrophobicity and enhanced thermal stability to the resulting framework.

Integration into Functional Materials Systems

The unique electronic properties and stability conferred by the fluorinated aromatic ring allow this compound to be integrated into a variety of high-performance materials.

Fluorinated polymers are renowned for their exceptional chemical resistance, thermal stability, and low surface energy. chemimpex.com this compound can be incorporated as a monomer in the synthesis of specialized fluoropolymers. The two reactive handles—the carboxyl and formyl groups—allow it to be integrated into polymer chains through reactions like polyesterification or the formation of polyimines (Schiff bases).

The high fluorine content of this monomer would significantly enhance the properties of the resulting polymer. For instance, its incorporation could increase the glass transition temperature, improve resistance to chemical degradation, and lower the material's refractive index and surface energy. These characteristics are highly desirable for applications in advanced coatings, membranes, and specialty plastics.

Liquid crystal (LC) materials are essential for modern display technologies and optoelectronic devices. researchgate.net The molecular structure of an LC typically consists of a rigid core (mesogen) and flexible terminal groups. Fluorinated compounds are widely used in liquid crystal mixtures to tune key properties such as dielectric anisotropy, viscosity, and clearing points. researchgate.net

The rigid, planar tetrafluorobenzene core of this compound makes it a suitable building block for creating new mesogenic structures. nih.gov Its non-fluorinated counterpart, 4-formylbenzoic acid, is already recognized as a key component in liquid crystal materials. nbinno.com The introduction of multiple fluorine atoms onto the aromatic ring can significantly enhance the dielectric anisotropy, a critical parameter for low-voltage display applications. The carboxyl and formyl groups provide synthetic handles to attach this fluorinated core to other parts of a larger liquid crystal molecule. mdpi.com

Expected Impact of the Tetrafluorophenyl Core on Material Properties

| Property | Influence of Tetrafluorophenyl Group | Application Area |

| Dielectric Anisotropy | Increase due to high dipole moment of C-F bonds | Liquid Crystal Displays (LCDs) |

| Thermal Stability | Increase due to high strength of C-F bonds | High-performance polymers, coatings |

| Chemical Resistance | Increase due to steric shielding and inertness of C-F bonds | Functional coatings, chemically resistant polymers |

| Surface Energy | Decrease, leading to hydrophobicity and oleophobicity | Surface functionalization, self-cleaning coatings |

Area-selective atomic layer deposition (AS-ALD) is a bottom-up fabrication technique that enables the precise placement of materials at the nanoscale. avsconferences.org This process often relies on the use of small molecule inhibitors (SMIs) that form a passivation layer on a surface to prevent ALD precursor adsorption and reaction. bohrium.combohrium.com

An effective SMI typically has a headgroup that selectively binds to a specific surface and a tail group that is inert to the ALD chemistry. researchgate.net this compound possesses the ideal structure to function as an SMI. The carboxylic acid group can act as the anchoring headgroup, forming strong bonds with metal or metal oxide surfaces. The tetrafluorophenyl body of the molecule then presents a highly inert, low-energy surface due to the stable C-F bonds. This fluorinated layer effectively blocks the ALD precursors, thus inhibiting film growth on the coated areas. chemimpex.com This allows for selective deposition on adjacent, non-passivated surfaces, a critical capability in semiconductor manufacturing.

Derivatives for Advanced Supramolecular Assemblies

The unique molecular architecture of this compound makes it a powerful building block for constructing complex, well-ordered supramolecular assemblies. Its structure features a perfluorinated aromatic ring which facilitates specific non-covalent interactions, such as halogen bonding and π–π stacking, that are distinct from its non-fluorinated counterparts. The presence of both a carboxylic acid and an aldehyde group offers orthogonal reactivity, allowing for programmed, step-wise assembly into larger architectures.

Researchers leverage these features to design and synthesize derivatives that self-assemble into materials like liquid crystals, co-crystals, and metal-organic frameworks (MOFs). The strong electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the carboxyl group and the reactivity of the aldehyde, providing chemists with fine control over the intermolecular forces that govern the assembly process.

For instance, the carboxylic acid group can form robust hydrogen bonds, creating dimers or extended chains, while the aldehyde can be used to form imines or other covalent bonds in subsequent reactions, locking in the desired supramolecular structure. This strategic combination of reactive sites and specific intermolecular interactions is crucial for the bottom-up fabrication of functional nanostructured materials.

Development of Novel Synthetic Reagents and Methodological Tools

Beyond its use in materials science, this compound serves as a versatile reagent in the development of new synthetic methodologies. Its utility stems from the dual functionality of the aldehyde and carboxylic acid groups, combined with the unique electronic properties imparted by the tetrafluorinated phenyl ring.

As a synthetic tool, the compound acts as a valuable precursor for creating more complex molecules. The aldehyde can undergo a wide range of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce the tetrafluorobenzoyl moiety into various molecular scaffolds. The carboxylic acid can be converted into esters, amides, or acid halides, providing another avenue for chemical elaboration.

This compound is particularly useful for introducing a highly fluorinated aromatic group into target molecules. The presence of multiple fluorine atoms can dramatically alter the physical and chemical properties of a compound, including its lipophilicity, metabolic stability, and electronic characteristics. Therefore, methodologies utilizing this compound are important for the synthesis of novel agrochemicals, polymers, and electronic materials where such properties are desirable.

The table below summarizes the key functional groups of the title compound and their common transformations in synthetic organic chemistry, highlighting its role as a versatile building block.

| Functional Group | Potential Synthetic Transformations | Resulting Structure |

| Aldehyde (-CHO) | Reductive Amination, Wittig Reaction, Grignard Reaction, Aldol Condensation | Amines, Alkenes, Secondary Alcohols, β-Hydroxy Carbonyls |

| Carboxylic Acid (-COOH) | Esterification, Amide Coupling, Reduction, Acid Halide Formation | Esters, Amides, Alcohols, Acyl Halides |

| Tetrafluorophenyl Ring | Nucleophilic Aromatic Substitution (under specific conditions) | Substituted Fluorinated Aromatics |

Future Research Directions and Emerging Trends for Highly Fluorinated Aromatic Aldehydo Carboxylic Acids

Sustainable and Green Synthesis Approaches for Fluorinated Compounds

The synthesis of fluorinated compounds has traditionally relied on methods that can be harsh or environmentally taxing. acs.org Consequently, a major thrust in current research is the development of more sustainable and green synthetic routes. man.ac.uk This trend is particularly relevant for complex molecules like highly fluorinated aromatic aldehydo-carboxylic acids.

Recent advancements are moving away from multi-step synthetic routes toward more direct and efficient methods. research-in-germany.org One promising area is the development of late-stage fluorination techniques, which allow for the direct conversion of carbon-hydrogen (C-H) bonds into carbon-fluorine (C-F) bonds on complex molecules. research-in-germany.org For instance, new palladium catalysts have been designed to achieve the direct β-C(sp³)–H fluorination of free carboxylic acids, a previously challenging transformation. chemrxiv.org

Electrochemical fluorination is also emerging as a powerful and sustainable alternative to traditional chemical methods. numberanalytics.comnumberanalytics.com This technique, which uses an electric current to drive the fluorination reaction, can be more efficient, selective, and avoids the use of toxic reagents. numberanalytics.com Another green approach involves biocatalysis, where enzymes are used to create C-F bonds under mild conditions. nih.gov While nature produces very few organofluorine compounds, harnessing and engineering enzymes like fluorinases could pave the way for the environmentally benign synthesis of complex fluorinated molecules. acs.orgnih.gov

Further research is focused on utilizing readily available and cost-effective fluorine sources, such as potassium fluoride (B91410) (KF), in conjunction with novel activating agents to perform transformations like the deoxyfluorination of carboxylic acids into valuable acyl fluoride intermediates. organic-chemistry.org The selective hydrogenolysis of a single fluorine atom from a perfluorinated precursor, such as the conversion of pentafluorobenzoic acid to 2,3,5,6-tetrafluorobenzoic acid, also represents a strategic approach to building these molecules from more accessible starting materials. google.com

Chemo- and Regioselective Transformations of Multifunctional Fluorinated Aromatics

A significant challenge and area of intense research for molecules like 2,3,5,6-Tetrafluoro-4-formylbenzoic acid is achieving chemo- and regioselectivity. The presence of two distinct functional groups (aldehyde and carboxylic acid) and a highly activated aromatic ring offers multiple sites for reaction, making selective transformations difficult.

The electron-withdrawing nature of the tetrafluorinated ring significantly influences the reactivity of the attached functional groups. Research is aimed at developing catalytic systems that can differentiate between the aldehyde and carboxylic acid moieties. For example, selective protection-deprotection strategies or the use of catalysts that show a high affinity for one group over the other are being explored. This would allow for the independent modification of each functional group, vastly expanding the synthetic utility of these platforms.

Furthermore, the fluorine atoms themselves can be targets for nucleophilic aromatic substitution. Polyfluoroaromatic compounds are recognized as important intermediates because some of their fluorine atoms can be readily substituted by other functional groups. researchgate.net A key research goal is to control the regioselectivity of these substitution reactions. Transition metal-catalyzed fluorination and other advanced synthetic methods are being refined to offer improved control over which fluorine atom is replaced, enabling the precise synthesis of complex derivatives. numberanalytics.com Substrate-directed approaches, where the existing functional groups on the molecule guide the reaction to a specific position, are also proving effective for achieving high regioselectivity in the synthesis of polyfunctionalized arenes. rsc.org

Integration into Advanced Functional Materials with Tunable Properties for Emerging Technologies

The incorporation of highly fluorinated aromatic units into polymers and other materials can lead to unique and desirable properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. numberanalytics.comnumberanalytics.comchemimpex.com The rigid, electron-deficient structure of this compound makes it an attractive building block for advanced functional materials.

The dual functionality of this compound allows it to act as a cross-linking agent or as a monomer for creating novel fluoropolymers. chemimpex.com These materials are sought after for applications in electronics, such as for low dielectric constant materials, and in energy storage. numberanalytics.com The aldehyde and carboxylic acid groups provide reactive handles for polymerization or for grafting onto surfaces to create specialty coatings with low surface energy and enhanced hydrophobicity. chemimpex.compsu.edu

In medicinal chemistry and drug discovery, the tetrafluorinated aromatic core can enhance a molecule's metabolic stability and bioavailability. numberanalytics.com The formyl and carboxyl groups serve as versatile points for derivatization, allowing for the synthesis of libraries of compounds for screening as potential therapeutic agents. researchgate.netchemicalbook.com For example, the non-fluorinated analogue, 4-formylbenzoic acid, is a crucial intermediate in the synthesis of antiviral drugs and antagonists for human glucagon (B607659) receptors. chemicalbook.com The fluorinated version is expected to impart unique pharmacological properties.

The development of materials with tunable properties is another active research area. By systematically modifying the structure of building blocks like this compound, researchers can fine-tune the properties of the resulting materials for specific emerging technologies, such as organic light-emitting diodes (OLEDs) and liquid crystals. numberanalytics.comresearchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic nature of the perfluorinated ring in aldehydo-carboxylic acids opens doors to exploring novel chemical reactions and catalytic cycles. The strong electron-withdrawing effect of the fluorine atoms makes the aromatic ring susceptible to nucleophilic attack and can alter the typical reactivity of the aldehyde and carboxyl groups.

Current research is investigating new catalytic methods that take advantage of these altered properties. For example, the development of protocols for the direct decarboxylative fluorination of aromatic carboxylic acids, a reaction that is typically challenging, is an area of interest. researchgate.net While aromatic acids have been shown to be unreactive towards certain fluorodecarboxylation reagents like xenon difluoride, new catalytic systems may overcome this limitation. researchgate.net

The conversion of the carboxylic acid group to an acyl fluoride is another valuable transformation, as acyl fluorides are versatile and relatively stable acylating agents. nih.gov Research into new, mild, and efficient deoxyfluorination reagents is ongoing. organic-chemistry.orgnih.gov Additionally, the aldehyde group can participate in a variety of transformations, including Wittig reactions and reductive aminations, to build molecular complexity. researchgate.net Developing chemo- and regioselective catalytic methods for these reactions in the context of a multifunctional, electron-poor aromatic system is a key objective. researchgate.net The combined design of a catalyst and an oxidant has been shown to enable reactions that were not previously feasible, a strategy that could be groundbreaking for unlocking new transformations for this class of compounds. research-in-germany.org

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₂F₄O₃ | PubChem uni.lu |

| Molecular Weight | 222.09 g/mol | - |

| Monoisotopic Mass | 221.994 Da | PubChem uni.lu |

| XLogP3-AA (Predicted) | 1.3 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | - |

Note: The data in this table is based on computational predictions as experimental data is limited.

Table 2: Emerging Research Trends and Methodologies

| Research Area | Key Methodologies & Concepts | Potential Impact |

|---|---|---|

| Sustainable Synthesis | Electrochemical Fluorination, Biocatalysis (Enzymatic Synthesis), Direct C-H Fluorination | Reduced environmental impact, increased efficiency, lower cost. numberanalytics.comresearch-in-germany.orgnih.gov |

| Selective Transformations | Transition Metal Catalysis, Substrate-Directed Synthesis, Chemo- and Regioselective Reagents | Precise control over molecular architecture, enabling synthesis of complex derivatives. numberanalytics.comrsc.org |

| Advanced Materials | Fluoropolymer Synthesis, Surface Modification, Monomer Design for OLEDs and Liquid Crystals | Creation of materials with enhanced thermal stability, chemical resistance, and tailored optoelectronic properties. numberanalytics.comnumberanalytics.comresearchgate.net |

| Novel Reactivity | Deoxyfluorination, Decarboxylative Functionalization, Novel Catalyst/Oxidant Systems | Discovery of new synthetic pathways and expansion of the chemical toolbox for organofluorine chemistry. research-in-germany.orgorganic-chemistry.orgresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.